molecular formula C20H15NO2 B6377267 4-(3-Benzyloxyphenyl)-2-cyanophenol CAS No. 1261953-12-1

4-(3-Benzyloxyphenyl)-2-cyanophenol

Cat. No.: B6377267
CAS No.: 1261953-12-1
M. Wt: 301.3 g/mol
InChI Key: RRTXNYIGRFIEBH-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-cyanophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyanophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-benzyloxyphenyl is coupled with a halogenated cyanophenol in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyanophenol moiety can be reduced to form corresponding amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-cyanophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and cyanophenol groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid
  • 4-(3-Benzyloxyphenyl)-3-fluorophenol

Uniqueness

4-(3-Benzyloxyphenyl)-2-cyanophenol is unique due to the presence of both benzyloxy and cyanophenol groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTXNYIGRFIEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685003
Record name 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-12-1
Record name 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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